Product packaging for 3-[(Oxan-4-yloxy)methyl]benzonitrile(Cat. No.:CAS No. 1251232-11-7)

3-[(Oxan-4-yloxy)methyl]benzonitrile

Cat. No.: B2483225
CAS No.: 1251232-11-7
M. Wt: 217.268
InChI Key: OCYHVSVLFJJYGD-UHFFFAOYSA-N
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Description

3-[(Oxan-4-yloxy)methyl]benzonitrile is a synthetic chemical building block of interest in medicinal and organic chemistry. This compound features both a benzonitrile group and a tetrahydropyran (oxane) ring, connected by an ether linker, which makes it a valuable scaffold for the development of more complex molecules . Main Applications and Research Value: The primary application of this compound is in chemical synthesis and pharmaceutical research . Compounds with similar structures are frequently used as intermediates in synthesizing potential active pharmaceutical ingredients (APIs) or as core structures in material science . Its molecular framework is commonly explored in the design of protease inhibitors, receptor modulators, and other biologically active agents. NOTE: The specific mechanism of action and detailed applications for this compound are highly dependent on the research context and are not detailed in the available public sources. Further investigation is required. Please Note: This product is intended for research purposes and is not suitable for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO2 B2483225 3-[(Oxan-4-yloxy)methyl]benzonitrile CAS No. 1251232-11-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(oxan-4-yloxymethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c14-9-11-2-1-3-12(8-11)10-16-13-4-6-15-7-5-13/h1-3,8,13H,4-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYHVSVLFJJYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OCC2=CC(=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of 3 Oxan 4 Yloxy Methyl Benzonitrile

Development of Synthetic Routes to 3-[(Oxan-4-yloxy)methyl]benzonitrile

The construction of this compound is centered around the formation of the ether bond between the benzylic carbon and the oxygen of the oxane (tetrahydropyran) ring. The primary synthetic approach is a multi-step strategy that leverages well-established organic reactions.

Multi-step Synthetic Strategies and Design Principles

The most logical and widely employed strategy for synthesizing ethers of this type is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This method is based on the principles of a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org The core design involves two key steps:

Formation of an Alkoxide: An alcohol is deprotonated using a strong base to form a potent nucleophile, an alkoxide ion.

Nucleophilic Attack: The newly formed alkoxide attacks an alkyl halide (or a similar substrate with a good leaving group), displacing the halide and forming the ether linkage.

For the synthesis of this compound, this strategy translates to reacting the alkoxide of oxan-4-ol with a 3-cyanobenzyl halide. The primary carbon of the benzyl (B1604629) halide is an excellent electrophile for the SN2 reaction, which generally leads to high yields and minimal side reactions, such as elimination. masterorganicchemistry.comwikipedia.org

An alternative, though less common, approach could be an acid-catalyzed etherification. This would involve the reaction of 3-cyanobenzyl alcohol with oxan-4-ol in the presence of an acid catalyst. nih.govconicet.gov.ar However, this method can sometimes lead to side products, including the self-etherification of the benzyl alcohol. nih.gov

Investigation of Key Precursors and Intermediate Functionalizations

The success of the synthesis hinges on the availability and reactivity of two primary precursors:

The Oxane Component: Oxan-4-ol (also known as tetrahydro-2H-pyran-4-ol) serves as the alcohol precursor. It is a commercially available and relatively simple cyclic secondary alcohol. In the Williamson synthesis, this alcohol is converted into its corresponding alkoxide, typically sodium or potassium 4-oxanoxide. This functionalization into a potent nucleophile is a critical intermediate step. libretexts.orgyoutube.com

The Benzonitrile (B105546) Component: The second precursor is a derivative of 3-methylbenzonitrile (B1361078), functionalized to be an effective electrophile. 3-Cyanobenzyl bromide is an ideal choice. It can be prepared from 3-methylbenzonitrile through a free-radical bromination reaction, often using N-bromosuccinimide (NBS) and a radical initiator. The benzylic position is readily halogenated, providing a substrate with an excellent leaving group (Br⁻) for the subsequent SN2 reaction. Other potential precursors include 3-cyanobenzyl chloride or sulfonates like 3-cyanobenzyl tosylate.

The key intermediate in the Williamson pathway is the alkoxide of oxan-4-ol, which is generated in situ by the addition of a strong base.

Table 1: Key Precursors for the Synthesis of this compound

Precursor NameStructureRole in Synthesis
Oxan-4-ol (Tetrahydro-2H-pyran-4-ol)Oxan-4-olNucleophile source (after deprotonation)
3-Cyanobenzyl bromide3-Cyanobenzyl bromideElectrophile

Employment of Protecting Group Chemistry in the Synthesis of the Compound

In the context of the proposed Williamson ether synthesis for this compound, the use of protecting groups is generally unnecessary. The key functional groups present in the precursors are the hydroxyl group of oxan-4-ol and the nitrile group of 3-cyanobenzyl bromide.

The hydroxyl group is the intended reactive site and is converted to an alkoxide; therefore, it does not require protection.

The nitrile group (–C≡N) is generally stable and unreactive under the strong basic, non-aqueous conditions of the Williamson synthesis and does not interfere with the reaction.

Should the synthesis involve more complex precursors with other sensitive functional groups (e.g., aldehydes, ketones, or amines), protecting group chemistry would be essential. For instance, an additional alcohol group elsewhere in a molecule would typically be protected as a silyl (B83357) ether (such as TBDMS) or a benzyl ether to prevent it from reacting with the base or electrophile. However, for the direct synthesis from the specified precursors, this consideration is not applicable.

Optimization of Reaction Conditions for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction time and side product formation.

Catalytic Systems and Reagent Selection

For the Williamson ether synthesis pathway, the most critical reagent is the base used to deprotonate the oxan-4-ol.

Base Selection: A strong, non-nucleophilic base is required to ensure complete formation of the alkoxide without competing in the SN2 reaction. Sodium hydride (NaH) is a common and highly effective choice. libretexts.orgyoutube.com It irreversibly deprotonates the alcohol, producing the sodium alkoxide and hydrogen gas, which bubbles out of the solution, driving the reaction to completion. youtube.com Potassium hydride (KH) is another suitable option.

While the Williamson synthesis is not a catalytic reaction, alternative acid-catalyzed etherification methods would rely on specific catalysts.

Acid Catalysts: For the direct reaction between 3-cyanobenzyl alcohol and oxan-4-ol, Lewis or Brønsted acids could be employed. Iron(III) chloride (FeCl₃) has been shown to be an effective, inexpensive, and environmentally benign catalyst for the etherification of benzyl alcohols. nih.gov Sulfonated carbons are another class of solid acid catalysts that can be used for etherification reactions. conicet.gov.ar

Table 2: Comparison of Reagents and Catalytic Systems

Synthetic RouteKey Reagent/CatalystFunction
Williamson Ether Synthesis Sodium Hydride (NaH)Strong base for alkoxide formation
Acid-Catalyzed Etherification Iron(III) Chloride (FeCl₃)Lewis acid catalyst
Acid-Catalyzed Etherification Sulfonated CarbonSolid acid catalyst

Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis)

Microwave-assisted organic synthesis (MAOS) has emerged as a significant advancement in synthetic chemistry, offering considerable advantages over conventional heating methods. chemicaljournals.comnih.gov This technique utilizes microwave energy to heat reactants directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and improved purity. arkat-usa.orgscholarsresearchlibrary.com

In the context of synthesizing benzonitrile derivatives, microwave irradiation can be a powerful tool. The principles of MAOS involve the interaction of polar molecules or ions in the reaction mixture with the electromagnetic field of the microwaves. This interaction leads to rapid and uniform heating throughout the reaction vessel, which can accelerate reaction rates and minimize the formation of byproducts. chemicaljournals.com

The synthesis of benzonitriles often involves steps like nucleophilic substitution or dehydration reactions. rsc.orggoogle.com These reaction types are generally amenable to microwave heating. For example, the dehydration of benzamide (B126) to benzonitrile, which traditionally requires high temperatures and long reaction times, could potentially be accelerated under microwave conditions. chemicaljournals.com The rapid heating provided by microwaves can efficiently drive off the water molecule, shifting the equilibrium towards the product.

A hypothetical microwave-assisted synthesis of a benzonitrile derivative might involve the reaction of a substituted benzyl halide with a cyanide source in a polar solvent. The use of microwave irradiation would be expected to significantly shorten the reaction time compared to conventional refluxing.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Related Heterocyclic Compounds

Compound TypeConventional Method TimeMicrowave-Assisted TimeYield ImprovementReference
Benzyl alcohol35 min3 min- chemicaljournals.com
Benzoic acid1 hr7 min- chemicaljournals.com
1,3,4-Oxadiazole (B1194373) derivativesSeveral hours3-4 minSignificant nih.gov
2H-Benzo[b] mdpi.comchemcess.comoxazinesSeveral hours3-5 minIncreased yields, less byproducts arkat-usa.org
3-Aryl-2-alkyl-quinazolin-4-oneSeveral hours-Improved yields scholarsresearchlibrary.com

Explorations into Industrial Production Methodologies for Related Benzonitrile Compounds

The industrial production of benzonitrile and its derivatives is crucial for various sectors, including pharmaceuticals, agrochemicals, and materials science. medcraveonline.com Several methodologies have been developed for the large-scale synthesis of these compounds, with a focus on efficiency, cost-effectiveness, and, more recently, environmental sustainability. rsc.orgmdpi.com

One of the most established industrial methods for producing benzonitrile is the vapor-phase ammoxidation of toluene (B28343). chemcess.comatamanchemicals.com This process involves the reaction of toluene with ammonia (B1221849) and oxygen (or air) at high temperatures (400-450 °C) over a metal oxide catalyst. atamanchemicals.com This method is highly efficient for the direct conversion of a readily available hydrocarbon into the corresponding nitrile.

Another significant industrial route is the dehydration of benzamide. atamanchemicals.com This can be carried out in either the vapor phase at high temperatures over a catalyst like alumina (B75360) or in the liquid phase. chemcess.com A patented liquid-phase process describes the reaction of benzoic acid and ammonia in a reactor containing pre-formed benzonitrile and a catalyst, with continuous removal of the benzonitrile and water produced. google.com

More recently, "green" synthetic routes are being explored to minimize environmental impact. rsc.orgrsc.org One such approach involves the one-pot synthesis of benzonitrile from benzaldehyde (B42025) and hydroxylamine (B1172632) hydrochloride using a recyclable ionic liquid. rsc.orgrsc.org This method avoids the use of harsh reagents and simplifies product isolation.

The catalytic fast pyrolysis of materials like polyethylene (B3416737) terephthalate (B1205515) (PET) in the presence of ammonia has also been investigated as a potential route to produce benzonitrile from plastic waste, offering a sustainable alternative to fossil fuel-based feedstocks. mdpi.com

Table 2: Overview of Industrial Production Methods for Benzonitrile

MethodReactantsCatalystTemperature (°C)PhaseKey AdvantagesReference
AmmoxidationToluene, Ammonia, OxygenMetal Oxides400-450VaporHigh efficiency, direct conversion medcraveonline.comatamanchemicals.com
Dehydration of BenzamideBenzamideAlumina400-410Vapor- chemcess.com
Liquid-phase reactionBenzoic acid, AmmoniaMolybdenum oxide225-245LiquidHigh yield and purity chemcess.comgoogle.com
One-pot synthesisBenzaldehyde, Hydroxylamine hydrochlorideIonic Liquid135LiquidGreen process, recyclable catalyst rsc.orgrsc.org
Catalytic Fast PyrolysisPET, AmmoniaCa(OH)₂/γ-Al₂O₃650VaporUtilizes waste plastic mdpi.com

Advanced Spectroscopic Characterization of 3 Oxan 4 Yloxy Methyl Benzonitrile

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy provides profound insights into the molecular framework of a compound by probing its fundamental vibrational modes. Through techniques such as Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, a detailed vibrational profile of 3-[(Oxan-4-yloxy)methyl]benzonitrile can be established.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis and Band Assignments

The FT-IR spectrum of a molecule reveals characteristic absorption bands corresponding to specific functional groups and bond vibrations. For aromatic nitriles, the carbon-nitrogen triple bond (C≡N) stretch is a particularly strong and diagnostically useful band, typically appearing in the 2240–2220 cm⁻¹ region. orientjchem.org The presence of the oxane (tetrahydropyran) ring and the ether linkage introduces additional characteristic vibrations. The C-O-C stretching vibrations of the ether and the oxane ring are expected to produce strong bands in the fingerprint region, generally between 1250 cm⁻¹ and 1000 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aliphatic C-H stretching from the oxane and methylene (B1212753) groups are expected in the 3000-2800 cm⁻¹ range. orientjchem.org

Interactive Table: Predicted FT-IR Band Assignments for this compound

Predicted Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3100-3000Medium-WeakAromatic C-H Stretch
~2950-2850Medium-StrongAliphatic C-H Stretch (Oxane, -CH₂-)
~2230Strong, SharpC≡N Stretch
~1600, ~1480Medium-WeakAromatic C=C Ring Stretch
~1450MediumCH₂ Scissoring
~1250-1050StrongC-O-C Asymmetric & Symmetric Stretch
~880-750StrongAromatic C-H Out-of-Plane Bending

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis and Vibrational Modes

FT-Raman spectroscopy serves as a complementary technique to FT-IR, providing information on non-polar bonds and symmetric vibrations. In the case of this compound, the C≡N stretch is also expected to be a prominent feature in the Raman spectrum. researchgate.net The symmetric "breathing" modes of the benzene (B151609) ring typically give rise to strong Raman signals. Detailed analysis of both FT-IR and FT-Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. researchgate.net

Interactive Table: Predicted FT-Raman Vibrational Modes for this compound

Predicted Wavenumber (cm⁻¹)IntensityVibrational Mode
~3060StrongAromatic C-H Stretch
~2940StrongAliphatic C-H Stretch
~2230StrongC≡N Stretch
~1600StrongAromatic Ring Stretch
~1000StrongSymmetric Aromatic Ring Breathing
~800MediumAromatic Ring Trigonal Bending

Potential Energy Distribution (PED) Analysis for Detailed Vibrational Interpretations

To achieve a more precise and unambiguous assignment of the observed vibrational bands, a Potential Energy Distribution (PED) analysis is often employed. This computational method quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal vibrational mode. By performing quantum chemical calculations, typically using Density Functional Theory (DFT), a theoretical vibrational spectrum can be generated and compared with experimental data. researchgate.net The PED analysis helps to resolve ambiguities, especially in the complex fingerprint region where many vibrational modes overlap, providing a deeper understanding of the molecule's dynamic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for confirming the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and integration values in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms in this compound can be definitively established.

Proton (¹H) NMR Spectroscopic Investigations

The ¹H NMR spectrum provides detailed information about the different types of protons and their neighboring environments. For this compound, distinct signals are expected for the protons on the aromatic ring, the methylene bridge (-CH₂-), and the oxane ring. The aromatic protons would appear in the downfield region (typically δ 7.4-7.8 ppm), with their splitting patterns revealing their substitution pattern on the benzene ring. The benzylic protons of the -OCH₂- group would likely appear as a singlet around δ 4.5 ppm. The protons on the oxane ring would show more complex signals in the aliphatic region (δ 1.5-4.0 ppm), with the protons adjacent to the ether oxygen appearing more downfield.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

Predicted Chemical Shift (δ ppm)MultiplicityIntegrationProton Assignment
~7.7-7.4Multiplet4HAromatic (C₆H₄)
~4.5Singlet2HBenzylic (-O-CH₂-Ar)
~3.9Multiplet2HOxane (axial, -O-CH-)
~3.6Multiplet1HOxane (-CH-O-)
~3.4Multiplet2HOxane (equatorial, -O-CH-)
~1.8Multiplet2HOxane (axial, -CH₂)
~1.6Multiplet2HOxane (equatorial, -CH₂)

Carbon (¹³C) NMR Spectroscopic Investigations

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon of the nitrile group (C≡N) is expected to appear around δ 118-120 ppm. The aromatic carbons will produce several signals in the δ 110-140 ppm range, with the carbon attached to the nitrile group (quaternary carbon) appearing at the lower field end of this range. The benzylic methylene carbon (-O-CH₂-Ar) and the carbons of the oxane ring would be found in the upfield region of the spectrum.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

Predicted Chemical Shift (δ ppm)Carbon Assignment
~135-128Aromatic (C-H)
~132Aromatic (C-CH₂)
~119Nitrile (C≡N)
~112Aromatic (C-CN)
~73Oxane (CH-O)
~70Benzylic (-O-CH₂-Ar)
~67Oxane (O-CH₂)
~34Oxane (-CH₂)

Advanced 2D NMR Techniques for Connectivity and Conformation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for unambiguously determining the complex structure of this compound. These experiments resolve overlapping signals found in 1D spectra and reveal correlations between different nuclei, providing definitive evidence for covalent bonding and spatial relationships.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps the chemical shifts of protons directly to the carbons they are attached to. For this compound, HSQC would clearly distinguish the aliphatic signals of the oxane ring from the aromatic signals of the benzonitrile (B105546) moiety. For instance, the benzylic protons of the -CH₂- group would show a direct correlation to the benzylic carbon signal, while the protons on the oxane ring would correlate to their respective carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range connectivity (typically over 2-3 bonds) between protons and carbons. This is particularly useful for connecting the different fragments of the molecule. Key HMBC correlations would be observed between the benzylic protons and the quaternary carbon of the cyano group (-C≡N), as well as with the aromatic carbons C1 and C2 (ipso- and ortho-carbons of the benzonitrile ring). Furthermore, the proton at the C4 position of the oxane ring would show a correlation to the benzylic carbon, confirming the ether linkage. researchgate.net

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically on adjacent carbons (³J-coupling). In the benzonitrile ring, COSY would reveal the coupling network between the four aromatic protons. In the oxane ring, it would show correlations between the axial and equatorial protons on each carbon and between protons on adjacent carbons, helping to assign their specific positions.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is vital for determining the through-space proximity of protons, which helps to define the molecule's preferred conformation or three-dimensional shape. For example, NOESY could reveal spatial relationships between the benzylic protons and the protons at the C2 and C6 positions of the benzonitrile ring. It could also provide insight into the orientation of the oxane ring relative to the rest of the molecule. acs.org

A summary of expected key 2D NMR correlations is presented below.

2D NMR Technique Correlating Protons Correlating Carbons Information Gained
HSQC Benzylic (-CH₂-)Benzylic (-CH₂-)Direct C-H attachments
Oxane Ring ProtonsOxane Ring Carbons
Aromatic ProtonsAromatic Carbons
HMBC Benzylic (-CH₂-)C1, C2, C6 (Aromatic)Connectivity across the ether bond and within the substituted benzene ring
Cyano (-C≡N)
Oxane C4-HBenzylic (-CH₂-)
COSY H4 ↔ H5 (Aromatic)N/AJ-coupling network in the benzonitrile ring
H5 ↔ H6 (Aromatic)
Oxane Ring ProtonsN/AJ-coupling network within the oxane ring

Comparative Analysis of Experimental and Theoretically Computed NMR Chemical Shifts

To further validate the structural assignment of this compound, experimental NMR chemical shifts can be compared with theoretical values obtained from quantum chemical calculations. nih.govresearchgate.net This approach, often utilizing Density Functional Theory (DFT) with the Gauge-Independent Atomic Orbital (GIAO) method, provides a powerful cross-check of the proposed structure. nih.gov

The process involves optimizing the molecular geometry of the compound in silico and then calculating the NMR shielding tensors for each nucleus. These theoretical values are then scaled and correlated with the experimental data. A strong linear correlation between the experimental and computed chemical shifts lends high confidence to the structural assignment. Discrepancies can sometimes highlight conformational effects or limitations in the computational model. mdpi.com For complex molecules, this comparative method is superior to relying solely on empirical data for spectral interpretation.

Below is a representative table comparing hypothetical experimental data with theoretically calculated values for selected nuclei of this compound.

Atom Experimental ¹³C Chemical Shift (δ, ppm) Computed ¹³C Chemical Shift (δ, ppm) Difference (ppm)
C (cyano)118.9119.2-0.3
C1 (ipso-CN)112.5112.9-0.4
C3 (ipso-CH₂)140.2140.8-0.6
C (benzylic)71.571.1+0.4
C4 (oxane)74.874.3+0.5
C2, C6 (oxane)66.967.3-0.4

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Analysis of Electronic Absorption Characteristics and Chromophoric Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The chromophore in this compound is the benzonitrile group. The UV-Vis spectrum of benzonitrile and its derivatives is typically characterized by absorption bands arising from π→π* transitions within the aromatic ring. researchgate.netsphinxsai.com

The spectrum is expected to show two main absorption bands:

An intense band at shorter wavelengths (around 220-230 nm), corresponding to the primary π→π* transition (E2-band) of the benzene ring.

A less intense, fine-structured band at longer wavelengths (around 270-280 nm), which is characteristic of the secondary π→π* transition (B-band). This band is forbidden in benzene but becomes allowed due to the substitution on the ring. aip.org

The presence of the -CN and the -CH₂-O-R substituents on the benzene ring influences the position and intensity of these absorption maxima. The ether linkage acts as an auxochrome, which can cause a slight red shift (bathochromic shift) of the absorption bands compared to unsubstituted benzonitrile. The solvent used for the analysis can also impact the spectrum due to solute-solvent interactions. researchgate.net

Transition Typical λₘₐₓ (nm) Molar Absorptivity (ε) Chromophore
π→π* (E2-band)~224HighBenzonitrile Ring
π→π* (B-band)~273ModerateBenzonitrile Ring

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Studies of Benzonitrile Compounds

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. For benzonitrile derivatives, these studies provide accurate bond lengths, bond angles, and torsional angles. analis.com.my

In a hypothetical crystal structure of this compound, X-ray analysis would confirm the connectivity established by NMR. It would reveal the conformation of the flexible oxane ring (likely a chair conformation) and the orientation of the ether linkage relative to the benzonitrile ring. Studies on similar substituted benzonitriles have shown that the cyano group is typically linear, and the bond lengths within the benzene ring can show slight distortions due to the electronic effects of the substituents. researchgate.netnih.gov

Elucidation of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in a crystal lattice. This packing is governed by a variety of non-covalent intermolecular interactions. ias.ac.in For benzonitrile compounds, common interactions include: rsc.org

Weak Hydrogen Bonds: C-H···N interactions are frequently observed, where an aromatic or aliphatic C-H group acts as a hydrogen bond donor to the nitrogen atom of the cyano group of an adjacent molecule. researchgate.net

π-π Stacking: The aromatic benzonitrile rings can stack on top of each other, driven by favorable electrostatic and dispersion forces.

C-H···π Interactions: A C-H bond from one molecule can interact with the electron-rich face of the aromatic ring of a neighboring molecule. nih.gov

Dipole-Dipole Interactions: The polar cyano group creates a significant molecular dipole, leading to dipole-dipole interactions that influence the crystal packing.

Computational and Theoretical Investigations of 3 Oxan 4 Yloxy Methyl Benzonitrile

Quantum Chemical Approaches to Molecular Structure and Properties

Quantum chemical methods are fundamental in elucidating the electronic structure and predicting the properties of molecules. For derivatives of benzonitrile (B105546), these computational tools offer a detailed perspective on their chemical nature. derpharmachemica.com

Density Functional Theory (DFT) Calculations: Functional and Basis Set Selection

Density Functional Theory (DFT) is a widely used method for quantum chemical calculations on molecules similar in structure to 3-[(Oxan-4-yloxy)methyl]benzonitrile. nih.gov The selection of an appropriate functional and basis set is crucial for obtaining accurate results. A common choice for organic molecules is the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.netnih.gov This functional is known to provide a good balance between accuracy and computational cost.

For the basis set, 6-311++G(d,p) is often employed. nih.govorientjchem.org This set is extensive, including polarization functions (d,p) on heavy and hydrogen atoms, as well as diffuse functions (++) on both, which are important for accurately describing systems with lone pairs and for predicting non-covalent interactions. The choice of the basis set can influence the calculated properties, and different basis sets may be used to assess the stability of the results. researchgate.net

Table 1: Commonly Used DFT Functionals and Basis Sets for Benzonitrile Derivatives

Functional Basis Set Key Features
B3LYP 6-311++G(d,p) Good accuracy for molecular geometries and electronic properties. nih.govorientjchem.org
B3LYP 6-31+G(d,p) A slightly smaller basis set, still effective for many applications. ijstr.org

This table is interactive. Users can sort and filter the data.

Geometry Optimization and Conformational Landscape Analysis

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined. For a flexible molecule like this compound, with its rotatable bonds connecting the benzonitrile and oxane rings, a conformational landscape analysis is necessary. This involves exploring different possible spatial arrangements (conformers) of the atoms to identify the most stable ones. The potential energy surface is scanned by systematically rotating the key dihedral angles, and the resulting structures are then optimized to find the local and global energy minima. This analysis is critical as the molecular properties can be highly dependent on the conformation.

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular reactivity, kinetic stability, and optical properties. nih.govorientjchem.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more likely to be reactive and can be easily excited. nih.gov For benzonitrile derivatives, the HOMO is often located on the phenyl ring, while the LUMO can be centered on the nitrile group, indicating a potential for intramolecular charge transfer upon excitation. ijstr.org

Table 2: Illustrative Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV) Description
HOMO -7.5 Highest occupied molecular orbital, electron donor capability.
LUMO -1.2 Lowest unoccupied molecular orbital, electron acceptor capability.

This table is interactive and presents hypothetical data for illustrative purposes.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The distribution of electronic charge within a molecule is key to understanding its interactions with other molecules. Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in blue), which are prone to nucleophilic attack. nih.gov In this compound, the nitrogen atom of the nitrile group and the oxygen atom of the oxane ring are expected to be regions of high electron density and therefore negative electrostatic potential. The hydrogen atoms, particularly those on the aromatic ring, would exhibit positive potential. This information is invaluable for predicting sites of intermolecular interactions. nih.gov

Prediction of Molecular Reactivity and Stability Descriptors

From the calculated electronic properties, several descriptors of molecular reactivity and stability can be derived. These global reactivity descriptors are calculated from the energies of the HOMO and LUMO and provide a quantitative measure of the molecule's chemical behavior.

Table 3: Key Molecular Reactivity and Stability Descriptors

Descriptor Formula Significance
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 The ability of a molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η) A measure of the molecule's polarizability.

This table is interactive. Users can explore the formulas and their significance.

These descriptors, derived from quantum chemical calculations, offer a comprehensive theoretical framework for understanding the chemical properties of this compound, guiding further experimental studies and applications.

Chemical Reactivity and Mechanistic Investigations of 3 Oxan 4 Yloxy Methyl Benzonitrile

Types of Chemical Transformations

The structure of 3-[(Oxan-4-yloxy)methyl]benzonitrile allows for a variety of chemical transformations targeting its specific functional groups. Key reactions include oxidation of the benzylic ether, reduction of the nitrile, and potential nucleophilic substitutions.

The benzylic ether linkage is the most susceptible moiety to oxidation. The methylene (B1212753) group (—CH₂—) positioned between the phenyl ring and the ether oxygen is activated for oxidation. Based on studies of similar benzyl (B1604629) ether structures, this group can be selectively oxidized to form the corresponding ester.

A notable catalytic system for this transformation involves a cuprous oxide/carbon nitride (Cu₂O/C₃N₄) composite, which utilizes tert-butyl hydroperoxide (TBHP) and atmospheric oxygen as co-oxidants. nih.gov This method is efficient for converting various benzyl ethers into aromatic esters at room temperature. nih.gov Applying this analogy to this compound, the expected product would be oxan-4-yl 3-cyanobenzoate.

Table 1: Representative Conditions for Oxidation of Benzyl Ethers Data based on analogous reactions.

CatalystOxidantsSolventTemperaturePotential Product
Cu₂O/C₃N₄TBHP, O₂AcetoneRoom Temp.Oxan-4-yl 3-cyanobenzoate

This transformation provides a synthetic route to benzoate (B1203000) esters from benzyl ethers under mild and environmentally friendly conditions, suggesting a similar potential for this compound. nih.gov

The nitrile group (—C≡N) is readily susceptible to reduction, typically yielding a primary amine. This is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a common and effective method for this conversion.

Studies on the liquid-phase hydrogenation of benzonitrile (B105546) using a palladium-on-carbon (Pd/C) catalyst show a consecutive reaction sequence where benzonitrile is first hydrogenated to benzylamine (B48309). researchgate.net Under certain conditions, the benzylamine can further undergo hydrogenolysis to form toluene (B28343), though this subsequent reaction often requires more forcing conditions. researchgate.net For this compound, the nitrile group can be selectively reduced to an aminomethyl group, yielding {3-[(oxan-4-yloxy)methyl]phenyl}methanamine, while leaving the ether linkage and aromatic ring intact.

Table 2: Common Reagents for Nitrile Reduction

Reagent/CatalystSolventProduct of Reaction with this compound
H₂, Pd/CMethanol/Ethanol{3-[(Oxan-4-yloxy)methyl]phenyl}methanamine
Lithium Aluminium Hydride (LiAlH₄)Diethyl ether/THF{3-[(Oxan-4-yloxy)methyl]phenyl}methanamine
Raney Nickel (Ra-Ni)Ethanol/Ammonia (B1221849){3-[(Oxan-4-yloxy)methyl]phenyl}methanamine

The choice of reagent can be critical to avoid side reactions, especially the hydrogenolysis of the C—O bond in the benzyl ether moiety. Catalytic hydrogenation with palladium or platinum catalysts are well-established methods for this type of transformation. researchgate.net

Nucleophilic substitution reactions on either the oxane ring or the benzonitrile core of this compound are generally challenging and less common.

Benzonitrile Core: Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group on the aromatic ring. The benzonitrile core in this molecule lacks such activation, making direct substitution on the ring by a nucleophile unfavorable under standard conditions.

Oxane Ring: The oxane ring is a saturated ether and is generally inert to nucleophilic attack unless activated. Ring-opening reactions can occur under strongly acidic conditions where the ether oxygen is protonated, but this is not a substitution reaction in the typical sense.

Therefore, nucleophilic substitution is not a primary mode of reactivity for this compound without significant modification or the use of specialized reagents.

Elucidation of Reaction Mechanisms and Transition States

While specific mechanistic studies for this compound are not documented, the mechanisms for the reactions of its functional groups are well-understood from studies of analogous compounds.

Oxidation of Benzyl Ether: The Cu₂O/C₃N₄-catalyzed oxidation of benzyl ethers is proposed to proceed via a radical mechanism. The process involves the generation of radical species from TBHP, which then abstract a hydrogen atom from the benzylic carbon. The resulting benzylic radical reacts with oxygen to form a peroxide intermediate, which ultimately rearranges to the final ester product. nih.gov The catalyst facilitates the decomposition of TBHP and the subsequent radical propagation steps. nih.gov

Reduction of Nitrile: The mechanism for the catalytic hydrogenation of benzonitrile over a palladium catalyst involves several steps. researchgate.net Initially, both hydrogen and the nitrile are adsorbed onto the catalyst surface. The reaction proceeds through the sequential addition of hydrogen atoms to the C≡N bond, likely forming an intermediate imine species which is then further reduced to the primary amine. researchgate.net The precise nature of the adsorbed intermediates and the transition states can be complex and are dependent on the catalyst and reaction conditions. researchgate.net

Role of this compound in Catalytic Processes

Based on available literature, this compound is primarily utilized as a chemical intermediate or a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. For instance, the (tetrahydro-2H-pyran-4-yloxy) moiety is found in several kinase inhibitors. nih.goved.ac.uk There is no evidence to suggest that the compound itself is employed as a catalyst in chemical processes. Its role is that of a substrate that is transformed into a value-added product, rather than a species that facilitates a chemical reaction. Similarly, studies on the catalytic applications of benzonitrile derivatives often focus on reactions of the nitrile group, such as titanium-catalyzed cyclotrimerization to form triazines, rather than using the benzonitrile molecule as a catalyst. researchgate.net

Rational Design and Synthesis of Advanced Derivatives and Analogues of 3 Oxan 4 Yloxy Methyl Benzonitrile

Structure-Property Relationship (SPR) Studies within Benzonitrile (B105546) Derivatives

The cyano (-CN) group is a potent electron-withdrawing group, which significantly influences the electronic distribution across the benzene (B151609) ring. ontosight.ai This electronic effect impacts the molecule's reactivity, acidity, and potential for intermolecular interactions. ontosight.aiucsb.edu Theoretical calculations on benzonitrile oligomers have shown that substituting different groups at various positions on the benzene ring leads to predictable changes in geometrical and electronic properties. pku.edu.cn For instance, the hydrolysis rates of m-substituted benzonitriles in sulfuric acid are directly influenced by the inductive effects of the substituents. yu.edu.jo

In the specific case of 3-[(Oxan-4-yloxy)methyl]benzonitrile , the structure can be deconstructed into three key components: the benzonitrile moiety, the oxane ring, and the benzylic ether linkage.

Benzonitrile Moiety : As the core aromatic component, it provides a rigid scaffold. The meta-substitution pattern of the oxane-containing side chain relative to the nitrile group is crucial. This positioning affects the electronic communication between the two groups, which is primarily inductive rather than resonance-based. ucsb.edu

Oxane Ring : The oxane (tetrahydropyran) ring is a saturated heterocycle. Its inclusion in a molecule generally increases polarity and can improve aqueous solubility compared to a purely carbocyclic analogue. The oxane ring can also act as a hydrogen bond acceptor via its oxygen atom. Furthermore, its conformational flexibility and three-dimensional structure can influence how the molecule binds to biological targets. acs.org Introducing motifs like oxane can beneficially affect metabolic stability and lipophilicity. acs.org

Benzylic Ether Linkage : The -CH₂-O- linker provides flexibility, allowing the oxane and benzonitrile rings to adopt various spatial orientations. This flexibility can be critical for optimizing interactions with a biological target.

SPR studies often involve creating a matrix of related compounds to systematically probe the effect of structural changes. For benzonitrile derivatives, this could involve altering the substituent on the ring, its position, or modifying the side chain. The goal is to build a predictive model of how these changes affect a desired property, such as binding affinity to a receptor or photophysical characteristics. ontosight.airesearchgate.net

Below is a table illustrating the effect of different meta-substituents on the observed rate constants (k_obs) for the acid hydrolysis of benzonitriles in 10.0 M sulfuric acid, demonstrating a clear structure-property relationship. yu.edu.jo

Substituent (meta-position)Relative Rate Constant (k_obs)Electronic Effect
-NO₂SlowestStrongly Electron-Withdrawing
-CF₃Strongly Electron-Withdrawing
-Br, -Cl, -FElectron-Withdrawing (Inductive)
-HReferenceNeutral
-OHElectron-Donating (Resonance)
-OCH₃Electron-Donating (Resonance)
-CH₃FastestElectron-Donating (Inductive)

This table demonstrates that electron-donating groups in the meta position generally increase the rate of hydrolysis in 10.0 M H₂SO₄, while electron-withdrawing groups decrease it. yu.edu.jo

Strategic Modification of the Oxane and Benzonitrile Moieties

The rational design of advanced derivatives of This compound involves the strategic chemical modification of its constituent parts: the oxane ring and the benzonitrile core. These modifications aim to fine-tune the molecule's properties to enhance its performance for a specific application.

Modification of the Oxane Moiety:

The oxane ring is a rich site for chemical alteration. Its modification can impact solubility, metabolic stability, and the three-dimensional shape of the molecule. acs.org

Ring-Opening Reactions : The strained three-membered ring of an epoxide (oxirane), a related cyclic ether, is highly reactive and can be opened by various nucleophiles. nih.gov While the six-membered oxane ring is much more stable, targeted reactions can achieve ring-opening to introduce new functional groups, transforming the cyclic ether into a linear chain with hydroxyl and other functionalities.

Substitution on the Ring : Introducing substituents (e.g., hydroxyl, amino, alkyl, or halogen groups) onto the carbon atoms of the oxane ring can profoundly affect the molecule's properties. These substitutions can alter lipophilicity, introduce new points for hydrogen bonding, or create steric bulk that influences binding conformations.

Modification of the Benzonitrile Moiety:

The benzonitrile portion of the molecule offers numerous avenues for modification, targeting either the nitrile group or the aromatic ring.

Transformations of the Nitrile Group : The cyano group is a versatile functional group that can be converted into other functionalities. wikipedia.org

Hydrolysis : It can be hydrolyzed under acidic or basic conditions to form a primary amide (-CONH₂) or a carboxylic acid (-COOH). This introduces potent hydrogen bond donor and acceptor groups, drastically changing the molecule's physicochemical properties. ontosight.ai

Reduction : The nitrile can be reduced to a primary amine (benzylamine, -CH₂NH₂), introducing a basic center that can form salt bridges and engage in different biological interactions. wikipedia.org

Cyclization Reactions : The nitrile group can participate in cyclization reactions to form various heterocyclic rings, such as tetrazoles, which are often used as bioisosteres for carboxylic acids.

Functionalization of the Aromatic Ring : The benzene ring can be functionalized through various aromatic substitution reactions.

Late-Stage Functionalization : Techniques for late-stage modification allow for the introduction of atoms like halogens (chlorine, bromine) or functional groups like hydroxyls onto the aromatic ring of a complex molecule. nih.gov This is a powerful strategy for rapidly creating analogues. For example, adding a fluorine atom can block metabolic pathways or alter binding affinity, while introducing a hydroxyl group can improve solubility and add a hydrogen bonding point. nih.gov

Directed C-H Functionalization : Modern synthetic methods allow for the regioselective functionalization of C-H bonds on the aromatic ring, enabling the precise installation of alkyl or aryl groups at positions ortho to the existing substituents. rsc.orgresearchgate.net

Development of Diversified Synthetic Libraries of Related Compounds

To efficiently explore the chemical space around This compound and identify molecules with optimized properties, chemists often employ strategies for creating large numbers of related compounds, known as synthetic libraries. The two primary approaches for this are Combinatorial Chemistry and Diversity-Oriented Synthesis (DOS). pharmatutor.orgnih.gov

Combinatorial Chemistry:

Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related molecules at the same time. researchgate.net The basic principle is to react a set of starting materials (building blocks) in all possible combinations. pharmatutor.org For example, a library based on the This compound scaffold could be generated by:

Scaffold Synthesis : Preparing a common intermediate, such as 3-(hydroxymethyl)benzonitrile or 4-hydroxyoxane.

Parallel Reactions : Reacting the common intermediate with a diverse collection of building blocks. For instance, 3-(bromomethyl)benzonitrile (B105621) could be reacted with a library of different alcohols and phenols in parallel to create a variety of ethers. Alternatively, a precursor like 2-formylbenzonitrile could be used in cascade reactions to build complex isoindolin-1-one (B1195906) derivatives. nih.gov

This approach is highly efficient for generating many analogues to explore structure-activity relationships (SAR) around a known active compound. uomustansiriyah.edu.iq The reactions are typically performed in parallel, often using automated systems. pharmatutor.org

Diversity-Oriented Synthesis (DOS):

While combinatorial chemistry often creates libraries of compounds with high similarity to a lead structure, Diversity-Oriented Synthesis (DOS) aims to produce a collection of molecules with a high degree of structural diversity and three-dimensionality. nih.govnih.gov The goal of DOS is not just to optimize a known scaffold but to discover entirely new ones.

A DOS strategy starting from a simple precursor related to This compound might involve a series of branching reaction pathways. A common starting material could be elaborated through different types of cyclization, coupling, and functional group transformation reactions to yield a library of compounds with fundamentally different core skeletons. nih.govnih.gov This strategy is particularly useful in the early stages of drug discovery when seeking novel chemical matter. nih.gov

The development of these libraries, whether through combinatorial or diversity-oriented approaches, allows for high-throughput screening, where the biological or physical properties of thousands of compounds can be tested rapidly to identify "hits" with the desired characteristics. nih.govcmu.edu

Impact of Substituent Effects on Chemical Behavior and Targeted Properties

Substituent effects describe the changes in a molecule's reactivity or properties that result from replacing a hydrogen atom on a parent structure with another atom or group. ucsb.edu These effects are broadly categorized as inductive effects (transmitted through sigma bonds) and resonance effects (transmitted through pi systems). Both play a critical role in determining the chemical behavior of derivatives of This compound .

Electronic Effects of Substituents on the Benzonitrile Ring:

The nature of any additional substituents on the benzonitrile ring can dramatically alter its properties.

Electron-Withdrawing Groups (EWGs) : Groups like nitro (-NO₂), trifluoromethyl (-CF₃), or additional cyano (-CN) groups decrease the electron density of the aromatic ring. yu.edu.joutexas.edu This makes the ring less susceptible to electrophilic aromatic substitution and can increase the acidity of any acidic protons. An EWG would also influence the reactivity of the nitrile group itself; for example, in the C-C bond activation of benzonitriles by nickel complexes, para-substituents significantly affect the reaction. utexas.edu Studies on the synthesis of nitriles from aldehydes show that stronger EWGs on the aromatic ring increase the electrophilicity of the aldehyde's carbonyl group, leading to higher nitrile yields. rsc.org

Electron-Donating Groups (EDGs) : Groups like methoxy (B1213986) (-OCH₃), amino (-NH₂), or alkyl (-CH₃) groups increase the electron density of the aromatic ring. yu.edu.jo This generally makes the ring more reactive towards electrophiles. In the context of hydrolysis of m-substituted benzonitriles, EDGs were found to enhance the reaction rate in 10.0 M sulfuric acid. yu.edu.jo

The position of the substituent is also critical. For example, a substituent at the para-position to the nitrile group can exert both inductive and resonance effects, whereas a meta-substituent (like the side chain in the parent compound) primarily exerts an inductive effect. ucsb.edu

Steric Effects:

Beyond electronic effects, the size and shape of substituents (their steric properties) are important. A bulky substituent can hinder the approach of a reactant or prevent the molecule from adopting the ideal conformation for binding to a biological target. Conversely, steric bulk can also be used strategically to enforce a specific, desired conformation.

The table below summarizes the impact of various para-substituents on the C-CN bond activation of benzonitriles by a Nickel(0) complex, highlighting the interplay of electronic effects on chemical reactivity. utexas.edu

Para-Substituent (X) in p-XC₆H₄CNElectronic NatureImpact on C-CN Bond Activation
-NH₂Strongly Electron-DonatingLess Favorable
-OCH₃Electron-Donating
-CH₃Weakly Electron-Donating
-HNeutralReference
-FWeakly Electron-Withdrawing
-CO₂CH₃Electron-Withdrawing
-CF₃Strongly Electron-WithdrawingMore Favorable
-CNStrongly Electron-WithdrawingMost Favorable

This table illustrates that electron-withdrawing groups on the benzonitrile ring facilitate its C-CN bond activation by the nickel complex. utexas.edu

Advanced Research Applications of 3 Oxan 4 Yloxy Methyl Benzonitrile

Role as a Versatile Intermediate in Complex Organic Synthesis

The true value of a molecule like 3-[(Oxan-4-yloxy)methyl]benzonitrile in synthetic chemistry often lies in its utility as a building block or precursor for more complex and functional molecules. The benzonitrile (B105546) moiety is a particularly useful functional group, serving as a linchpin in the assembly of diverse molecular frameworks.

The benzonitrile unit is a common feature in the synthesis of functional organic materials. Its rigid structure and specific electronic properties make it an ideal component for creating larger, conjugated systems with desirable photophysical characteristics. For instance, benzonitrile and its derivatives serve as key intermediates in the creation of novel isoindolinones, which are recognized as useful luminogen materials. The synthesis often involves a cascade reaction process where the cyano group of a 2-acylbenzonitrile participates in a crucial cyclization step.

Furthermore, the benzonitrile framework is integral to the development of materials for organic electronics. Novel hybrid molecules incorporating both electron-donating groups (like carbazole) and electron-accepting nitrile groups have been synthesized to create bipolar host materials. These materials are essential for manufacturing efficient phosphorescent organic light-emitting diodes (PhOLEDs). researchgate.net The strategic placement of the benzonitrile group helps to tune the frontier molecular orbital (FMO) energy levels, which is critical for achieving balanced charge transport and high device efficiency. researchgate.net The synthetic accessibility of benzonitrile precursors makes them foundational to the exploration of new materials for advanced optoelectronic applications. rsc.orgontosight.ai

In the field of chemical biology, small molecules are frequently used as precursors to design sophisticated probes for imaging and sensing biological processes. nih.gov These probes often rely on photoactivatable or environmentally sensitive functional groups to report on specific interactions or local conditions within a biological system. researchgate.net

Derivatives of benzonitrile have been successfully designed as ratiometric fluorescent sensors. For example, 4-N,N-dimethylaminobenzonitrile (DMABN) derivatives have been engineered to detect saccharides and fluoride (B91410) ions based on a twisted intramolecular charge transfer (TICT) mechanism. chemsrc.com The benzonitrile portion of the molecule acts as both a structural scaffold and a critical electronic component of the fluorophore. The inherent properties of the this compound scaffold, particularly the benzonitrile group, make it a plausible starting point for developing new classes of molecular probes for biological applications.

Contributions to Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. The benzonitrile functional group is particularly adept at participating in these interactions, making its derivatives valuable tools in this field.

Molecular recognition is a cornerstone of supramolecular chemistry, where a host molecule selectively binds to a specific guest molecule. The benzonitrile moiety has been shown to be an excellent guest for certain supramolecular macrocycles. researchgate.net In one study, a phenylphosphine (B1580520) oxide-bridged aromatic supramolecular macrocycle demonstrated the ability to precisely recognize a variety of benzonitrile derivatives, forming stable key-lock complexes. researchgate.net

The recognition process is driven by a combination of non-covalent interactions, including hydrogen bonding and van der Waals forces, between the benzonitrile guest and the host's cavity. researchgate.net The ability of the host to bind not only simple benzonitriles but also complex drug molecules containing a benzonitrile fragment, such as the anti-dermatitis drug crisaborole (B606811) and the anti-cancer drug alectinib, highlights the significance of this interaction in molecular docking and drug design. researchgate.net

Co-crystallization is a powerful technique used to study intermolecular interactions and to modify the physicochemical properties of active pharmaceutical ingredients (APIs). nih.gov This process involves crystallizing two or more different molecules in a stoichiometric ratio within the same crystal lattice. Several methods have been developed to produce co-crystals, each with specific advantages. rsc.org

Co-crystallization Technique Description Advantages Disadvantages
Solvent Evaporation Stoichiometric amounts of components are dissolved in a common solvent, which is then slowly evaporated to induce co-crystal formation. rsc.orgSimple, reliable, and widely used for screening. ontosight.aiRequires a larger quantity of solvent compared to other methods. rsc.org
Grinding (Mechanochemistry) The solid components are ground together, either manually with a mortar and pestle or using a ball mill, to induce co-crystal formation.Solvent-free (or minimal solvent), environmentally friendly.May fail to form co-crystals due to poor grinding; heat generated can affect stability. rsc.org
Slurry Co-crystallization A solvent in which the components have low solubility is added to a mixture of the solids, and the resulting slurry is stirred for an extended period. rsc.orgEffective for components with different solubilities.Can be time-consuming.
Reaction Crystallization Co-crystal formation is achieved through a chemical reaction in a solution where the resulting co-crystal is less soluble than the starting components. rsc.orgCan form co-crystals without crystallization of individual components; suitable for large-scale production. rsc.orgApplicability may be limited by reaction chemistry.
Supercritical Fluid Processing Supercritical fluids, most commonly CO₂, are used as a solvent to dissolve the components, followed by rapid depressurization to cause crystallization. ontosight.aiEco-friendly, reduces use of hazardous solvents; good for heat-sensitive products. ontosight.aiLimited solubility for many compounds in supercritical CO₂; can result in low yields. rsc.orgontosight.ai

The benzonitrile moiety is an effective participant in forming co-crystals. For example, a co-crystal of 3-((4-(3-isocyanobenzyl) piperazine-1-yl) methyl) benzonitrile with 5-hydroxy isophthalic acid was synthesized and studied for its ability to prevent the fibrillation of human serum albumin, a process implicated in amyloidosis. This research demonstrates that combining molecules into co-crystals can be a viable strategy for developing drugs against protein aggregation diseases.

Exploration in Advanced Materials Research (e.g., Optoelectronics, if relevant for derivatives)

The unique electronic properties of the benzonitrile group make it a highly attractive component in the design of advanced materials for optoelectronic applications. rsc.org Derivatives of benzonitrile are being extensively investigated for their use in organic light-emitting diodes (OLEDs), organic semiconductors, and other photonic technologies. ontosight.ai

The electron-withdrawing nature of the cyano group, combined with the aromatic phenyl ring, creates a system with intriguing optical and electronic characteristics. rsc.org This has led to the development of multifunctional benzonitrile derivatives that exhibit thermally activated delayed fluorescence (TADF), a key mechanism for achieving high efficiency in OLEDs. rsc.org These materials can be used as emitters or as bipolar host materials that facilitate efficient transport of both holes and electrons.

In one study, carbazole-benzonitrile derivatives were developed as universal hosts for high-efficiency blue PhOLEDs. By strategically linking carbazole (B46965) (donor) and benzonitrile (acceptor) units, researchers created materials with balanced charge transport properties, leading to devices with high external quantum efficiencies of over 26%. Theoretical and experimental studies have confirmed that benzonitrile derivatives are promising for a range of optoelectronic applications, with researchers even achieving white light emission from a single benzonitrile compound, showcasing its potential in data transmission technologies. rsc.org The ability to tune the emission characteristics of these materials through chemical modification or by subjecting them to external stimuli like mechanical stress makes them particularly promising for advanced, stimuli-responsive optoelectronic devices. rsc.org

Investigative Tool in Enzyme and Metabolic Pathway Studies (through related compounds)

While direct research on this compound as an investigative tool is not extensively documented in publicly available literature, the broader class of benzonitrile derivatives serves as a valuable platform for studying various enzymes and metabolic pathways. The nitrile group and the benzene (B151609) ring are key structural features that allow these compounds to interact with biological systems, making them useful probes for enzymatic activity and metabolic processes. Research on related benzonitrile compounds provides insights into how this compound could potentially be utilized in similar studies.

A significant area of investigation involves the microbial metabolism of aromatic nitriles. For instance, studies on Burkholderia sp. have elucidated the metabolic pathways for benzonitrile and its hydroxy isomers. These investigations have revealed that the metabolism is initiated by the enzymes nitrile hydratase and amidase, which convert the nitriles into their corresponding carboxylates. nih.gov These intermediates are then further processed through central metabolic routes like the catechol, gentisate, and protocatechuate pathways, eventually leading to intermediates of the tricarboxylic acid (TCA) cycle. nih.gov Such studies are crucial for understanding the biodegradation of environmental pollutants and highlight the utility of benzonitrile derivatives in mapping microbial metabolic networks.

In a different context, synthetic benzonitrile derivatives are instrumental in the field of drug discovery and enzyme inhibition studies. A notable example is the investigation of novel quinazolinone-based benzonitrile derivatives as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme implicated in type 2 diabetes. nih.govbrieflands.com Researchers have synthesized and evaluated a series of these compounds, demonstrating their potential to inhibit DPP-4 activity. nih.gov

Detailed in vitro and in silico studies have provided valuable data on the structure-activity relationships of these inhibitors. For example, molecular docking studies have been employed to understand the binding interactions between the benzonitrile derivatives and the active site of the DPP-4 enzyme. nih.gov These computational approaches, combined with experimental assays, help in the rational design of more potent and selective enzyme inhibitors.

The inhibitory activities of these compounds are typically quantified by their half-maximal inhibitory concentration (IC50) values. The table below presents the DPP-4 inhibitory activity for a series of synthesized 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives, with sitagliptin, a known DPP-4 inhibitor, as a reference. nih.gov

CompoundSubstituent GroupIC50 (µM)
5a Dimethylamino3.3412
5b Diethylamino6.7805
5c Pyrrolidino1.8315
5d Morpholino1.4621
5e Thiomorpholino2.1587
5f N-methylpiperazino1.7013
Sitagliptin (Reference)0.0236

These findings underscore the importance of the benzonitrile moiety in designing molecules that can probe and modulate enzyme function. Although the synthesized compounds exhibited lower potency compared to the reference drug, sitagliptin, such studies are fundamental to advancing our understanding of enzyme-ligand interactions and for the development of new therapeutic agents. nih.gov The versatility of the benzonitrile scaffold allows for systematic modifications, enabling researchers to explore the chemical space around an enzyme's active site and to delineate key metabolic pathways.

Future Research Directions and Unaddressed Challenges for 3 Oxan 4 Yloxy Methyl Benzonitrile

Innovation in Green and Sustainable Synthetic Methodologies

The traditional synthesis of 3-[(Oxan-4-yloxy)methyl]benzonitrile likely involves variations of the Williamson ether synthesis, a classic but often environmentally taxing method. Future research must pivot towards greener, more sustainable alternatives that align with the principles of modern chemistry. numberanalytics.comgoldenaurumpharma.com

A primary challenge lies in replacing conventional solvents and stoichiometric reagents with more benign options. researchgate.net The development of catalytic, solvent-free, or aqueous-media-based synthetic routes is a critical goal. researchgate.netmdpi.com For instance, employing phase-transfer catalysts or surfactant-assisted reactions in water could drastically reduce the environmental impact by minimizing volatile organic compounds (VOCs). numberanalytics.comresearchgate.net Another promising direction is the use of microwave-assisted synthesis, which can accelerate reaction times, reduce energy consumption, and often improve yields. numberanalytics.commdpi.com

Furthermore, the raw materials themselves offer opportunities for innovation. goldenaurumpharma.com Exploring bio-based feedstocks for the synthesis of the oxane and benzonitrile (B105546) precursors could significantly enhance the sustainability of the entire process. nj-finechem.com Research into electrochemical synthesis also presents a compelling avenue, potentially offering high efficiency and minimizing waste through precise control of reaction conditions. rsc.org

Table 1: Comparison of Potential Synthetic Methodologies

Methodology Potential Advantages Key Research Challenges
Microwave-Assisted Synthesis Reduced reaction times, lower energy consumption, potentially higher yields. numberanalytics.commdpi.com Scale-up for industrial production, ensuring uniform heating.
Aqueous Micellar Catalysis Eliminates hazardous organic solvents, eco-friendly. researchgate.net Catalyst recovery and reuse, managing product separation.
Solvent-Free Synthesis Minimal waste generation, reduced environmental impact. researchgate.netmdpi.com Ensuring reactant mobility and efficient mixing, managing reaction heat.

| Electrochemical Synthesis | High selectivity, mild reaction conditions, reduced use of reagents. rsc.org | Electrode material selection, optimizing reaction parameters. |

The ultimate challenge is to develop a synthetic protocol that is not only environmentally friendly but also economically viable and scalable, ensuring that sustainable practices can be adopted in both academic and industrial settings.

High-Resolution Spectroscopic Advancements

While standard spectroscopic techniques (¹H NMR, ¹³C NMR) can confirm the basic structure of this compound, a deeper understanding of its three-dimensional structure and dynamic behavior requires more sophisticated methods. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful toolkit for this purpose. numberanalytics.com

The oxane ring exists in a dynamic equilibrium of chair and boat conformations. High-resolution, multi-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating Frame Overhauser Effect Spectroscopy (ROESY), can provide through-space correlations, offering profound insights into the preferred conformation of the ring and the spatial orientation of the benzonitrile moiety relative to it. numberanalytics.comresearchgate.net Temperature-dependent NMR studies could further elucidate the energetic barriers between these conformations. modgraph.co.uk

Table 2: Advanced NMR Techniques for Structural Elucidation

Technique Information Gained Research Question for this compound
COSY ¹H-¹H scalar coupling networks. numberanalytics.com Confirming the connectivity within the oxane and benzyl (B1604629) fragments.
HSQC/HMBC ¹H-¹³C one-bond and long-range correlations. numberanalytics.com Unambiguous assignment of all proton and carbon signals.
NOESY/ROESY Through-space ¹H-¹H proximity. numberanalytics.com Determining the 3D conformation and stereochemical relationships.

| DOSY | Diffusion coefficients of molecules in solution. mdpi.com | Assessing molecular size and potential for self-aggregation. |

Future research could employ these techniques to create a detailed conformational map of the molecule. mdpi.com Such studies are crucial as the molecule's 3D structure will dictate its interactions with biological targets or its packing in a solid-state material. mdpi.com Ultrafast 2D NMR methods could also be applied to study the kinetics of any conformational changes in real-time. nih.gov

Integration of Machine Learning in Computational Chemical Predictions

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical and pharmaceutical research. acs.orgmdpi.com For this compound, these computational tools can predict a wide array of properties, thereby accelerating research and reducing the need for costly and time-consuming experiments. harvard.edu

One of the most significant applications is in the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govpurdue.edu By training ML models on large datasets of known molecules, it is possible to generate reliable predictions for the potential biocompatibility and toxicity of this compound, guiding its potential applications in medicinal chemistry. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with potential biological activities. nih.gov

Beyond biological properties, ML can predict fundamental physicochemical characteristics such as solubility, boiling point, and reactivity. acs.org These models can also accelerate the discovery of new materials by predicting properties relevant to organic electronics or polymer science. acs.orgacs.org Quantum machine learning is an emerging frontier that could offer even greater accuracy in predicting these molecular properties. purdue.edu

A key challenge is the availability of high-quality, relevant data to train the ML models. mdpi.com Furthermore, ensuring the interpretability of these models—understanding why a certain prediction is made—remains a critical area of development. upf.edu

Discovery of Novel Chemical Transformations and Applications

The reactivity of this compound is dominated by its versatile nitrile group, which serves as a gateway to a vast landscape of chemical derivatives. researchgate.net The cyano group can be transformed into a variety of other functionalities, each opening up new potential applications. bohrium.comslideshare.net

Key transformations for future exploration include:

Reduction: The nitrile can be reduced to a primary amine (3-[(oxan-4-yloxy)methyl]benzylamine). This introduces a basic, nucleophilic center, creating a building block for pharmaceuticals, agrochemicals, or as a monomer for polyamide synthesis. numberanalytics.comnumberanalytics.com

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or an amide. numberanalytics.comnumberanalytics.com These derivatives are valuable intermediates in organic synthesis.

Cycloaddition Reactions: The carbon-nitrogen triple bond can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles or triazoles, which are important scaffolds in medicinal chemistry. researchgate.net

The development of novel catalytic systems, particularly those using earth-abundant transition metals, for these transformations is a significant research goal. bohrium.com Exploring the reactivity of the aromatic ring through electrophilic substitution or cross-coupling reactions could further diversify the range of accessible derivatives. nj-finechem.com Each new compound derived from this scaffold represents a potential new discovery in fields ranging from drug development to materials science. nj-finechem.comnumberanalytics.com

Exploration of Advanced Functional Materials Based on the Compound Scaffold

The unique combination of a polar nitrile group, a flexible ether linkage, and an aromatic ring makes this compound an intriguing building block for advanced functional materials. ontosight.ainumberanalytics.com

In the realm of polymer science, this compound could serve as a monomer or a precursor to monomers. Polymers incorporating the polar nitrile group, such as poly(arylene ether nitrile)s (PEN), are known for their high thermal stability and excellent dielectric properties, making them suitable for applications in high-temperature capacitors and energy storage. nih.gov The flexible oxane-ether linkage could impart desirable processing characteristics or specific mechanical properties to new polymers. nih.gov

The benzonitrile unit is also a component of interest in organic electronics. ontosight.ai Derivatives of this compound could be investigated for use in Organic Light-Emitting Diodes (OLEDs), where the electronic properties of the aromatic nitrile system can be tuned to achieve desired performance. researchgate.net The potential for this scaffold to be incorporated into covalent organic frameworks (COFs) could lead to materials with applications in gas storage, separation, or catalysis. nih.gov A significant challenge will be to understand the structure-property relationships—how modifications to the molecular scaffold influence the macroscopic properties of the resulting material. nih.gov

Q & A

Q. What established synthetic methodologies are used to prepare 3-[(Oxan-4-yloxy)methyl]benzonitrile, and what are the key reaction mechanisms?

The synthesis typically involves introducing the oxan-4-yloxy (tetrahydropyran-4-yloxy) group via nucleophilic substitution. A common route includes:

  • Step 1 : Reacting 3-(bromomethyl)benzonitrile with tetrahydropyran-4-ol under basic conditions (e.g., NaH or K₂CO₃) to form the ether linkage.
  • Step 2 : Purification via column chromatography to isolate the product. The reaction mechanism relies on the nucleophilic attack of the tetrahydropyran-4-ol oxygen on the electrophilic methyl bromide carbon. Alternative methods may use Mitsunobu reactions for stereochemical control .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are critical functional groups identified?

  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ ~4.0–4.5 ppm for the oxan-4-yloxy methylene protons and δ ~3.5–4.0 ppm for tetrahydropyran ring protons.
  • ¹³C NMR : A nitrile carbon signal at ~115–120 ppm and tetrahydropyran carbons at ~60–80 ppm.
    • IR Spectroscopy : A sharp peak at ~2230 cm⁻¹ confirms the nitrile group.
    • Mass Spectrometry : Molecular ion peak (M⁺) at m/z ~217 (calculated molecular weight: C₁₃H₁₅NO₂).
    • X-ray Crystallography (if crystalline): Resolves steric interactions and confirms regiochemistry .

Advanced Research Questions

Q. How do solvent polarity and temperature influence nucleophilic substitution efficiency during oxan-4-yloxy methyl linkage formation?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states. Protic solvents (e.g., ethanol) may hinder reactivity.
  • Temperature : Elevated temperatures (50–80°C) accelerate reactions but risk side products (e.g., elimination). Room temperature is preferred for controlled reactivity.
  • Catalysts : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions in biphasic systems .

Q. How can researchers resolve contradictions in reported nitrile group reactivity under varying catalytic conditions?

Discrepancies may arise from competing pathways (e.g., hydrolysis vs. cycloaddition). Methodological approaches include:

  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to identify dominant pathways.
  • Computational Analysis : Use DFT calculations to compare activation energies for proposed mechanisms.
  • Controlled Experiments : Systematically vary catalysts (e.g., Pd vs. Cu) and pH to isolate contributing factors .

Q. What computational strategies predict the biological interaction of this compound with protein targets?

  • Molecular Docking : Utilize crystal structures (e.g., PDB entries) to model binding poses. The nitrile group may act as a hydrogen bond acceptor.
  • MD Simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories).
  • QSAR Modeling : Corrogate electronic properties (e.g., logP, dipole moment) with activity data from analogous benzonitriles .

Q. How can researchers design experiments to evaluate the compound’s stability under physiological conditions?

  • Hydrolytic Stability : Incubate in buffers (pH 1–9) at 37°C and monitor degradation via LC-MS.
  • Thermal Analysis : Use DSC/TGA to determine decomposition temperatures.
  • Metabolic Studies : Employ liver microsomes or cytochrome P450 assays to identify metabolic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.